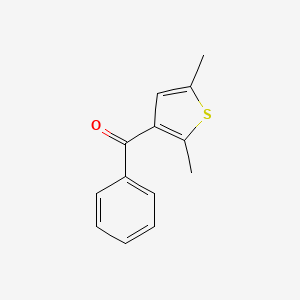

2-Thiophenemethanol, 5-(difluoromethyl)-

Übersicht

Beschreibung

2-Thiophenemethanol is a heterocyclic compound with the molecular formula C5H6OS and a molecular weight of 114.166 . It is also known by other names such as 2-Hydroxymethylthiophene, 2-Thiophenecarbinol, Thiophene-2-methanol, 2-Thenyl alcohol, and Thiophene, 2-(hydroxymethyl)- .

Molecular Structure Analysis

The molecular structure of 2-Thiophenemethanol is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

2-Thiophenemethanol has a melting point of 0°C, a boiling point of 207°C, and a density of 1.205 g/mL at 25°C . It has a refractive index of 1.564 . It is a clear colorless to light yellow liquid . It is soluble in water at 40 g/L (20 ºC) .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactions

2-Thiophenemethanol, 5-(difluoromethyl)-, is a derivative of thiophene, a sulfur-containing heterocycle that exhibits significant versatility in organic synthesis. Thiophenes are crucial in developing compounds with a wide range of bioactivities, including antimicrobial, anticancer, and antiparasitic activities. Their electronic properties also make them valuable in organic materials for applications such as field effect transistors, solar cells, and light-emitting diodes. The synthesis and functionalization of thiophene derivatives, including halogenated variants like 2-Thiophenemethanol, 5-(difluoromethyl)-, are central to creating novel materials and pharmaceuticals. This involves various synthetic approaches, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions, to introduce functional groups that impart desired properties to the resulting compounds (Xuan, 2020).

Biological Activity and Drug Design

Thiophene derivatives serve as key scaffolds in drug design, offering a range of biological activities due to their structural flexibility and the ability to undergo various chemical modifications. For instance, thiophene-containing molecules are found in several pharmaceuticals with anti-inflammatory and anticancer properties. The incorporation of a difluoromethyl group, as in 2-Thiophenemethanol, 5-(difluoromethyl)-, can enhance the biological activity of these molecules by affecting their electronic distribution and metabolic stability. This makes them promising candidates for developing new drugs with improved efficacy and safety profiles (Ostrowski, 2022).

Environmental and Material Applications

The environmental applications of thiophene derivatives extend to their use in biodegradation processes and as components in materials science. For example, thiophene-based compounds are investigated for their potential in microbial degradation of pollutants, indicating their role in environmental remediation efforts. Additionally, the unique optical and electronic properties of thiophene derivatives make them suitable for creating advanced materials, including polymers and organic semiconductors, which are essential for photonic and electronic devices. The difluoromethyl group in 2-Thiophenemethanol, 5-(difluoromethyl)- can modify these properties, potentially leading to materials with enhanced performance (Kropp & Fedorak, 1998).

Safety and Hazards

2-Thiophenemethanol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed . It should be handled with protective gloves/protective clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

The primary targets of (5-(Difluoromethyl)-2-thienyl)methanol are currently unknown. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom

Mode of Action

Without specific information on the primary targets of (5-(Difluoromethyl)-2-thienyl)methanol, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that difluoromethylation processes, which involve the formation of a bond between a carbon atom and a difluoromethyl group (cf2h), have been studied extensively . These processes can lead to significant changes in the chemical properties of the resulting compounds, potentially affecting their interactions with biological targets.

Biochemical Pathways

Difluoromethylation processes can lead to the formation of various types of bonds, including c(sp), c(sp2), c(sp3), o, n, or s bonds . These processes can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

For instance, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability, bioavailability, and lipophilicity of therapeutic agents .

Result of Action

It’s worth noting that compounds containing a difluoromethyl group can exhibit a wide range of biological activities, depending on their specific chemical structures and targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of (5-(Difluoromethyl)-2-thienyl)methanol and its interactions with its targets . .

Eigenschaften

IUPAC Name |

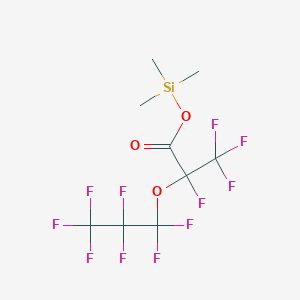

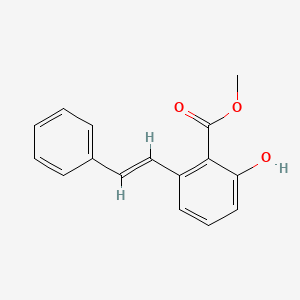

[5-(difluoromethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLKWMMSQRXFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]-benzamide](/img/structure/B3105319.png)